Butanoyl dihydrogen phosphate
Overview
Description
Butanoyl dihydrogen phosphate is an acyl monophosphate where the acyl group is butanoyl. It is a conjugate acid of butanoyl phosphate and has the molecular formula C4H9O5P
Preparation Methods
Synthetic Routes and Reaction Conditions: Butanoyl dihydrogen phosphate can be synthesized through the reaction of butanoic acid with phosphoric acid. The reaction typically involves the formation of an anhydride intermediate, which then reacts with phosphoric acid to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process would include the careful control of temperature, pH, and reactant concentrations to optimize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: Butanoyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butanoyl phosphate.
Reduction: It can be reduced to butanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Butanoyl phosphate.
Reduction: Butanoic acid.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
Butanoyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It plays a role in metabolic pathways involving acyl phosphates.
Medicine: It is studied for its potential use in drug delivery systems.
Industry: It is used in the production of biofuels and other industrial chemicals
Mechanism of Action
The mechanism of action of butanoyl dihydrogen phosphate involves its role as an acyl donor in biochemical reactions. It participates in the transfer of the butanoyl group to various acceptor molecules, facilitating metabolic processes. The molecular targets include enzymes that catalyze acyl transfer reactions, and the pathways involved are those related to energy metabolism and biosynthesis .
Comparison with Similar Compounds
- Butanoyl phosphate
- Acetyl phosphate
- Propionyl phosphate
Comparison: Butanoyl dihydrogen phosphate is unique due to its specific acyl group, which imparts distinct chemical properties and reactivity compared to other acyl phosphates. For example, butanoyl phosphate has a similar structure but differs in its reactivity and applications. Acetyl phosphate and propionyl phosphate have shorter acyl chains, which affect their solubility and reactivity in biochemical processes .
Properties
IUPAC Name |
phosphono butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-2-3-4(5)9-10(6,7)8/h2-3H2,1H3,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHMCUNOMIZJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963109 | |
Record name | Butanoyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-06-7 | |
Record name | Butanoic acid, anhydride with phosphoric acid (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4378-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butyryl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80963109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUTYRYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z2QPF6UPQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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